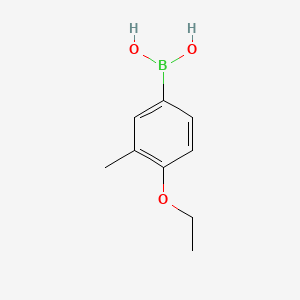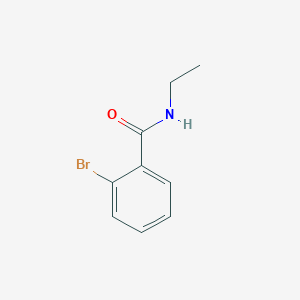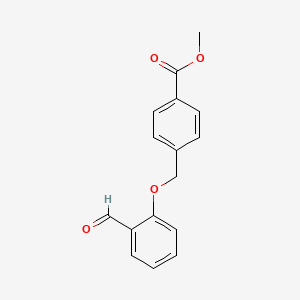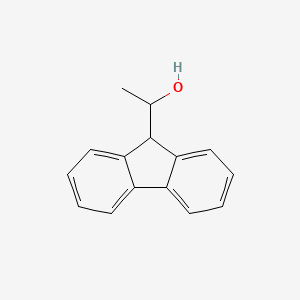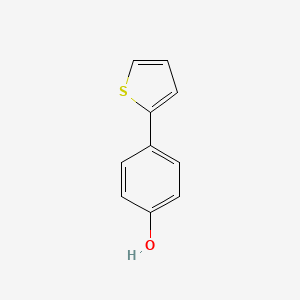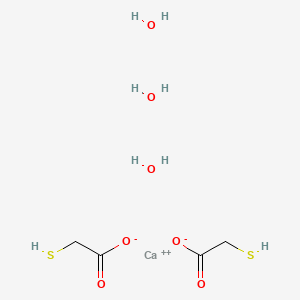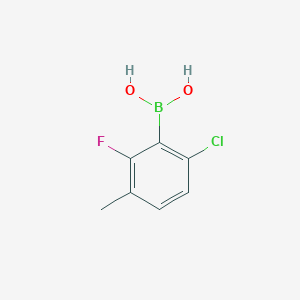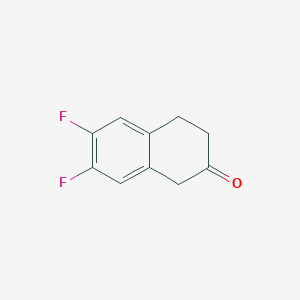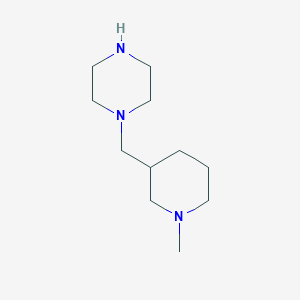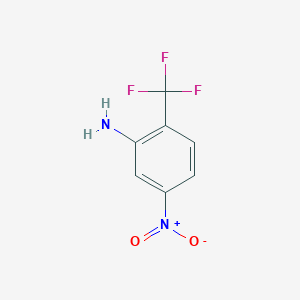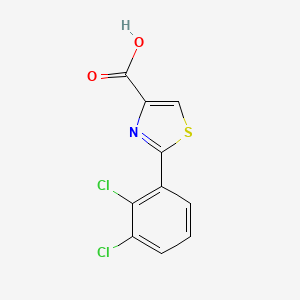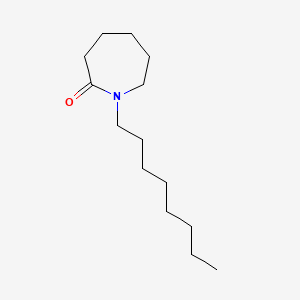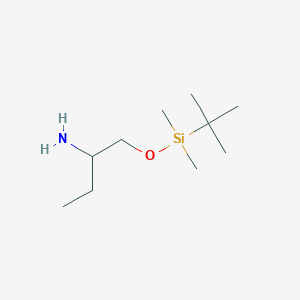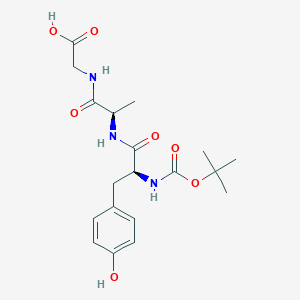
N-Boc-L-チロシン-D-アラニン-グリシン
概要
説明
Boc-tyrosine-D-alanine-glycine-OH is a tripeptide compound that is commonly used in peptide synthesis. It is an N-terminal protected tripeptide, which means that the amino group at the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound is used in the synthesis of opioid activity-containing peptides such as biphalin, enkephalins, and tetrapeptide hydrazide .
科学的研究の応用
Boc-tyrosine-D-alanine-glycine-OH is widely used in scientific research for the synthesis of peptides with opioid activity. These peptides, such as biphalin and enkephalins, have significant applications in neuroscience and pharmacology. They are used to study opioid receptor modulation and the mechanisms of pain relief. Additionally, the compound is used in the development of new analgesic drugs and in the study of neuroendocrine and behavioral responses .
作用機序
Target of Action
Boc-tyr-D-ala-gly-OH is an N-terminal protected tripeptide that is primarily used in solid phase peptide synthesis . It is used in the synthesis of opioid activity containing peptides such as biphalin molecule, enkephalins, and tetrapeptide hydrazide . Therefore, the primary targets of Boc-tyr-D-ala-gly-OH are the opioid receptors in the body.
Mode of Action
The interaction of Boc-tyr-D-ala-gly-OH with its targets involves the synthesis of opioid activity containing peptides. These peptides then interact with the opioid receptors in the body, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by Boc-tyr-D-ala-gly-OH are those related to opioid activity. The peptides synthesized using Boc-tyr-D-ala-gly-OH interact with opioid receptors, which are involved in pain regulation, reward, and addictive behaviors .
Result of Action
The molecular and cellular effects of Boc-tyr-D-ala-gly-OH’s action would be the activation of opioid receptors by the peptides synthesized using this compound. This activation can lead to various effects, including analgesia (pain relief), sedation, euphoria, and respiratory depression .
生化学分析
Biochemical Properties
Boc-tyr-D-ala-gly-OH interacts with various enzymes and proteins in the process of peptide synthesis . It is involved in the formation of opioid activity containing peptides, indicating its interaction with enzymes and proteins related to opioid activity .
Cellular Effects
Given its role in the synthesis of opioid activity containing peptides, it can be inferred that it may influence cell function related to opioid activity .
Molecular Mechanism
The molecular mechanism of Boc-tyr-D-ala-gly-OH involves its role as a building block in the synthesis of opioid activity containing peptides . It may interact with biomolecules involved in this process, potentially influencing enzyme activity and gene expression related to opioid activity .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors in its use in peptide synthesis .
Dosage Effects in Animal Models
Given its role in the synthesis of opioid activity containing peptides, it may have dose-dependent effects related to opioid activity .
Metabolic Pathways
Boc-tyr-D-ala-gly-OH is involved in the metabolic pathways related to the synthesis of opioid activity containing peptides . It may interact with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role in peptide synthesis, it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in peptide synthesis, it may be directed to specific compartments or organelles involved in this process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-tyrosine-D-alanine-glycine-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-chemistry. The process begins with the preparation of the Boc-tyrosine (Bzl)-D-alanine-glycine-OH fragment. This is achieved by coupling N-Boc-protected alanine to glycine methyl ester, followed by the removal of the N-terminal protection using a trifluoroacetic acid (TFA) and dichloromethane (DCM) solution. The resulting dipeptide methyl ester is then coupled to Boc-O-benzyl-L-tyrosine .
Industrial Production Methods
In industrial settings, the synthesis of Boc-tyrosine-D-alanine-glycine-OH can be scaled up using automated peptide synthesizers. These machines allow for the rapid and efficient assembly of peptides by automating the repetitive steps of deprotection and coupling. The use of high concentrations of Boc-amino acid-OBt esters and bases, along with in situ neutralization, ensures high yields and purity .
化学反応の分析
Types of Reactions
Boc-tyrosine-D-alanine-glycine-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HATU, DCC, or DIC.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in DCM.
Coupling: HATU, DCC, or DIC with additives like HOAt or Oxyma.
Hydrolysis: Acidic or basic conditions depending on the desired cleavage.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences, along with by-products such as Boc-protected amino acids and cleaved protecting groups .
類似化合物との比較
Similar Compounds
Boc-tyrosine-D-alanine-glycine-OEt: An esterified version of Boc-tyrosine-D-alanine-glycine-OH.
Boc-tyrosine-D-alanine-glycine-Phe: A tetrapeptide with an additional phenylalanine residue.
Boc-tyrosine-D-alanine-glycine-NHNH: A hydrazide derivative used in the synthesis of biphalin
Uniqueness
Boc-tyrosine-D-alanine-glycine-OH is unique due to its specific sequence and the presence of the Boc protecting group. This makes it particularly useful in solid-phase peptide synthesis, allowing for the efficient and high-yield production of opioid peptides. Its ability to form stable peptide bonds and its compatibility with various coupling reagents further enhance its utility in peptide synthesis .
特性
IUPAC Name |
2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCPNFSGFGLGV-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)
